Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')palladium
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Overview
Description
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')palladium, also known by its CAS number 64916-48-9, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is part of the European INventory of Existing Commercial chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Chemical Reactions Analysis
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')palladium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound that retain its core structure.
Scientific Research Applications
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')palladium is extensively used in scientific research due to its versatility. Its applications range from catalysis to material synthesis, offering researchers a valuable tool to explore innovative solutions. In chemistry, it is used as a reagent in various reactions. In biology and medicine, it has potential therapeutic applications, although specific details on its biological activity are limited. In industry, it is used in the production of various materials and chemicals.
Comparison with Similar Compounds
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')palladium can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include various esters and hydrocarbons that share similar chemical structures and properties . What sets this compound apart is its unique combination of chemical properties that make it suitable for a wide range of applications in scientific research and industry .
Properties
CAS No. |
64916-48-9 |
---|---|
Molecular Formula |
C10H4F12O4Pd |
Molecular Weight |
522.54 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;palladium |
InChI |
InChI=1S/2C5H2F6O2.Pd/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/b2-1-;; |
InChI Key |
FHRRANQZICVERS-UAIGNFCESA-N |
SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Pd+2] |
Isomeric SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Pd] |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Pd] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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